molecular formula C20H19NO4 B1440965 2-{cyclopropyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid CAS No. 1342767-08-1

2-{cyclopropyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid

Cat. No. B1440965
M. Wt: 337.4 g/mol
InChI Key: MZYHCMVDZHPUST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-{cyclopropyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid” is a synthetic compound with the CAS Number: 1342767-08-1 . It has a molecular weight of 337.38 . The compound is also known as “{cyclopropyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid” and is often represented by the Inchi Code: 1S/C20H19NO4/c22-19(23)11-21(13-9-10-13)20(24)25-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18H,9-12H2,(H,22,23) .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Synthesis and Derivatives

One primary application of the compound is in the synthesis of non-proteinogenic amino acids and their derivatives, showcasing its utility in creating structurally unique and biologically relevant molecules. For example, the synthesis of (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid (AAHA) and its derivative, highlighting the compound's role in yielding amino acids with potential biological activities through innovative synthetic routes (Adamczyk & Reddy, 2001).

Reactivity and Transformation

The compound's structure, featuring a cyclopropyl group, facilitates its engagement in chemical transformations that are valuable in the synthesis of biologically active compounds. Research indicates the potential of such cyclopropyl-containing compounds to be transformed into cyclopropyl-amino acids in a single step, underpinning their utility in synthesizing compounds with unique moieties found in biologically active substances (Ghosh et al., 2023).

Cyclodepsipeptides Synthesis

In the context of pharmaceutical research, the compound serves as a building block in the synthesis of complex cyclodepsipeptides. Cyclodepsipeptides are notable for their broad range of biological activities, making them promising candidates for drug development. The protocol detailed for the synthesis of pipecolidepsin A exemplifies the compound's application in producing intricate molecular architectures with significant pharmaceutical potential (Pelay-Gimeno, Albericio, & Tulla-Puche, 2016).

Novel Synthetic Routes

The compound's inclusion in synthetic strategies has led to the development of novel routes to structurally and functionally diverse molecules. For instance, its use in the synthesis of derivatives with potential antioxidant and selective xanthine oxidase inhibitory activities showcases its importance in creating therapeutically relevant compounds (Ikram et al., 2015).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements are also provided . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

2-[cyclopropyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c22-19(23)11-21(13-9-10-13)20(24)25-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18H,9-12H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZYHCMVDZHPUST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{cyclopropyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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